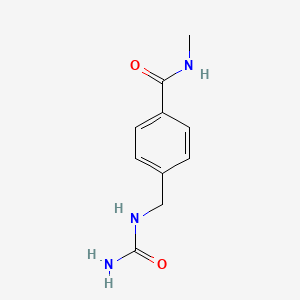
N-Methyl-4-(ureidomethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-(ureidomethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a methyl group attached to the nitrogen atom and a ureidomethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(ureidomethyl)benzamide typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N-methylbenzamide with potassium isocyanate in water, which avoids the use of organic co-solvents and promotes a green and efficient synthesis process . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. The use of catalyst-free and mild reaction conditions is preferred to ensure high yields and chemical purity. The identified reaction conditions promote substrate selectivity and are suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-(ureidomethyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts or under ultrasonic irradiation.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-4-(ureidomethyl)benzamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Methyl-4-(ureidomethyl)benzamide, particularly in its role as an HDAC inhibitor, involves the inhibition of histone deacetylases. HDACs regulate gene expression by removing acetyl groups from lysine residues in histone tails, leading to chromatin condensation and reduced gene expression. By inhibiting HDACs, this compound can induce hyperacetylation of histones, resulting in increased gene expression and potential antitumor activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzamide: Lacks the ureidomethyl group and has different chemical properties and applications.
N-Substituted Ureas: A class of compounds where one of the nitrogen atoms is substituted with an alkyl or aryl group, showing diverse chemical and biological properties.
Uniqueness
N-Methyl-4-(ureidomethyl)benzamide is unique due to its combination of a benzamide core with both a methyl and ureidomethyl group. This structural configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
4-[(carbamoylamino)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-9(14)8-4-2-7(3-5-8)6-13-10(11)15/h2-5H,6H2,1H3,(H,12,14)(H3,11,13,15) |
Clave InChI |
ZXBHPAZBPGGROC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


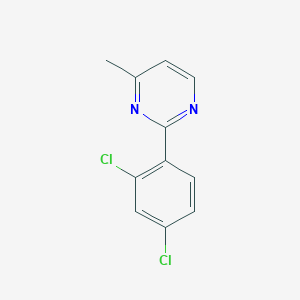
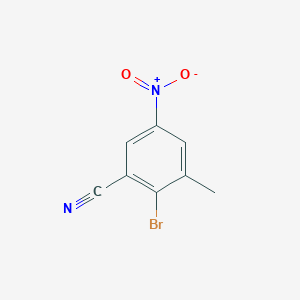
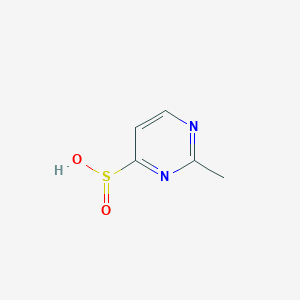
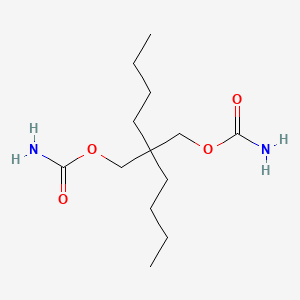

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)


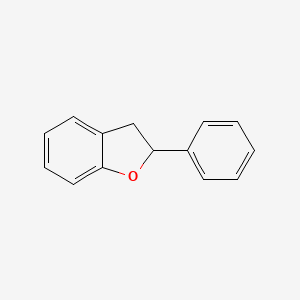
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)

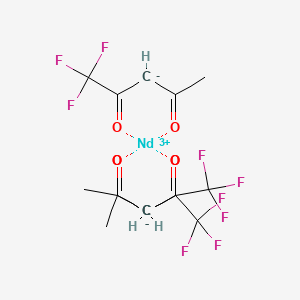
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
